molecular formula C8H6FN B066165 4-Fluoro-3-methylbenzonitrile CAS No. 185147-08-4

4-Fluoro-3-methylbenzonitrile

Cat. No. B066165
M. Wt: 135.14 g/mol
InChI Key: ZMEAHKIIWJDJFT-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzonitrile is a chemical compound synthesized from ortho-toluidine. It has gained attention due to its potential applications in various fields, including pesticide development.

Synthesis Analysis

  • Synthesis from ortho-toluidine involves nitrification, diazotization, fluorination, reductive, and oxidation reactions, with a success rate of 48% (L. Min, 2006).
  • Another method involves the fluorination of 4-chlorobenzonitrile with potassium fluoride, achieving a yield of 89.5% and purity of 99% (S. Zhi, 2001).

Molecular Structure Analysis

Chemical Reactions and Properties

  • 4-Fluoro-3-methylbenzonitrile can undergo metal-mediated coupling to form complex compounds, as evidenced in the creation of an eight-membered thorium(IV) tetraazametallacycle (E. Schelter et al., 2007).

Physical Properties Analysis

  • The synthesis and analysis of various ester derivatives of fluorobenzonitriles, including their transition temperatures, provide insights into the physical properties (S. Kelly & H. Schad, 1984).

Chemical Properties Analysis

  • Vibrational analysis, including FTIR and FT-Raman spectra, and theoretical calculations on compounds like 3-fluoro-4-methylbenzonitrile provide deep insights into chemical properties (N. Suni et al., 2018).
  • The halodeboronation of aryl boronic acids, including 2-bromo-3-fluorobenzonitrile, further illuminates the chemical behavior of these compounds (Ronald H. Szumigala et al., 2004).

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 4-Fluoro-3-methylbenzonitrile (FMN) is used as a cytostatic agent that inhibits the growth of cancer cells .
    • Method of Application : FMN inhibits the growth of cancer cells by inhibiting kinase activity . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, FMN can prevent cancer cells from growing and dividing.
    • Results : FMN has been shown to be an effective inhibitor of a number of kinases, including protein kinase C and cAMP-dependent protein kinase .
  • Chemical Synthesis

    • Application : 4-Fluoro-3-methylbenzonitrile is used as a synthetic and fine chemical intermediate .
    • Results : The outcomes of using 4-Fluoro-3-methylbenzonitrile as a chemical intermediate would vary depending on the specific synthesis. In general, it would contribute to the formation of the desired chemical compound .
  • Non-Linear Optics
    • Application : 4-Fluoro-3-methylbenzonitrile has been studied for its potential use in non-linear optics .
    • Method of Application : The first order hyperpolarizability of 4-Fluoro-3-methylbenzonitrile was predicted using quantum chemistry calculations by density functional theory (DFT) with B3LYP using a 6-311++G(d,p) basis set .
    • Results : The calculated first order hyperpolarizability infers that the compound could be an efficient tool for future applications in the field of non-linear optics .

Safety And Hazards

4-Fluoro-3-methylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Precautionary measures include washing hands and face thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEAHKIIWJDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381307
Record name 4-Fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylbenzonitrile

CAS RN

185147-08-4
Record name 4-Fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185147-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzonitrile
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Synthesis routes and methods

Procedure details

10.00 g (65.29 mmol) 4-fluoro-3-methyl-benzoic acid amide are stirred together with 50 ml phosphorus oxychloride for 4 hours at 60° C. and then evaporated down i. vac. The residue is poured into ice water, the resulting precipitate is filtered off and washed with water. After being taken up in ethyl acetate the organic phase is washed with sat. potassium carbonate solution, dried over sodium sulphate and evaporated down completely i. vac.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
AA Shajikumar, RG Raman - Journal of Chemical and …, 2016 - researchgate.net
The optimized structure of 4-fluoro-3-methylbenzonitrile (4F3MBN) was predicted theoretically. Geometrical parameters (atomic distances, angles and dihedral angels) are predicted by …
Number of citations: 4 www.researchgate.net
A Ajaypraveenkumar, RG Raman - J. Chem. Pharm. Sci., 2017 - pdfs.semanticscholar.org
The experimental and theoretical studies of 4-Bromo-3-methylbenzonitrile (4B3MBN) were inspected for electronic structure, vibrational and other properties by Density Functional …
Number of citations: 8 pdfs.semanticscholar.org
A Saeed, GM Vaught, K Gavardinas… - Journal of Medicinal …, 2016 - ACS Publications
… SNAr reaction of Amine 3 with 2-chloro-4-fluoro-3-methylbenzonitrile under basic condition and at 130 C yielded the racemic mixture of target compound 5. The racemate 5 was purified …
Number of citations: 34 pubs.acs.org
M Thevis, T Piper, S Beuck, H Geyer… - … in Mass Spectrometry, 2013 - Wiley Online Library
… obtained through ipso-substitution reaction with 2-chloro-4-fluoro-3-methylbenzonitrile. … 1, 4) were synthesized according to Miller et al., using also 2-chloro-4-fluoro-3-methylbenzonitrile …
AA Praveenkumar, AS Subala, KV Anand… - Materials Today …, 2021 - Elsevier
… frequency doubling and SHG, fock matrix of NBO analysis, HOMO and LUMO Frontier orbital energies analysis, different thermo chemistry properties of 4-Fluoro-3-Methylbenzonitrile …
Number of citations: 2 www.sciencedirect.com
N Schlienger, BW Lund, J Pawlas… - Journal of medicinal …, 2009 - ACS Publications
… -chloro-4-fluoro-3-methylbenzonitrile, respectively, in pyridine. An efficient convergent synthesis was developed to prepare compound 1 from 2-chloro-4-fluoro-3-methylbenzonitrile and …
Number of citations: 43 pubs.acs.org
I Vints, J Gatenyo, S Rozen - The Journal of Organic Chemistry, 2013 - ACS Publications
… above, the electron-donating methyl group encourages the electrophilic substitution on the ipso position of the boron to such an extent that practically only 4-fluoro-3-methylbenzonitrile (…
Number of citations: 14 pubs.acs.org
NYS Suni, LG Prasad, CB Malar… - Materials Today …, 2021 - Elsevier
Optimized molecular geometry, occupied maximum molecular orbital energy, mulliken atomic charges, unoccupied lowest molecular orbital energy, molecular electrostatic potential, …
Number of citations: 2 www.sciencedirect.com
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… Step 2: Preparation of 4-Fluoro-3-methylbenzonitrile (IVg). The aldehyde from the above step was converted to the nitrile following a literature procedure. To a solution of the aldehyde …
Number of citations: 262 pubs.acs.org
C Camodeca, E Nuti, L Tepshi, S Boero… - European Journal of …, 2016 - Elsevier
… Commercially available 4-fluoro-3-methylbenzonitrile was reacted with 1,4-piperazine to afford the monoarylated derivative 4 that was converted into the corresponding sulfonyl chloride …
Number of citations: 47 www.sciencedirect.com

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